molecular formula C19H20N4O3S B2488483 5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole CAS No. 1202997-56-5

5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole

Cat. No.: B2488483
CAS No.: 1202997-56-5
M. Wt: 384.45
InChI Key: LDGNHFRZNVZEOO-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenyl group, and a methanesulfonylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of 1-methanesulfonyl-piperazine, which is then reacted with carbonic acid ditrichloromethyl ester (triphosgene) in the presence of pyridine and dichloromethane at 0°C. The reaction mixture is gradually warmed to room temperature and stirred overnight. The organic phase is then washed with water, dried over sodium sulfate, and purified by flash chromatography to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The methanesulfonylpiperazine moiety is known to bind to certain receptors or enzymes, modulating their activity. The benzodiazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(1-phenylbenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-27(25,26)22-11-9-21(10-12-22)19(24)15-7-8-18-17(13-15)20-14-23(18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGNHFRZNVZEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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